molecular formula C8H8F4N2O2 B14073095 (2,4-Bis(difluoromethoxy)phenyl)hydrazine

(2,4-Bis(difluoromethoxy)phenyl)hydrazine

Cat. No.: B14073095
M. Wt: 240.15 g/mol
InChI Key: QRYYARFRZPQAMY-UHFFFAOYSA-N
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Description

(2,4-Bis(difluoromethoxy)phenyl)hydrazine is a chemical compound for research and development applications. Phenylhydrazine derivatives are recognized for their versatility as intermediates in chemical synthesis . They are employed in the manufacturing of various products, including pharmaceuticals, dyes, and agrochemicals . The presence of difluoromethoxy groups on the phenyl ring may influence the compound's properties, such as its lipophilicity and metabolic stability, which can be a point of investigation in medicinal chemistry and materials science. In a research context, phenylhydrazine derivatives have a well-established role in the synthesis of heterocyclic compounds and are historically significant in carbohydrate chemistry . Researchers can utilize this specialty building block to develop novel molecular entities for various experimental purposes. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For specific data on this compound's properties and applications, please consult specialized scientific literature or chemical databases.

Properties

Molecular Formula

C8H8F4N2O2

Molecular Weight

240.15 g/mol

IUPAC Name

[2,4-bis(difluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H8F4N2O2/c9-7(10)15-4-1-2-5(14-13)6(3-4)16-8(11)12/h1-3,7-8,14H,13H2

InChI Key

QRYYARFRZPQAMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)NN

Origin of Product

United States

Preparation Methods

Difluoromethylation of Resorcinol Derivatives

The difluoromethoxy groups are introduced by reacting resorcinol (1,3-dihydroxybenzene) with chlorodifluoromethane (ClCF₂H) under basic conditions.

Procedure :

  • Dissolve resorcinol in dimethylformamide (DMF) with potassium fluoride (KF) as a base.
  • Introduce ClCF₂H gas at 80–100°C for 12–24 hours.
  • Isolate 2,4-bis(difluoromethoxy)phenol via extraction and distillation.

Reaction Equation :
$$ \text{Resorcinol} + 2\,\text{ClCF}_2\text{H} \xrightarrow[\text{DMF, KF}]{80–100^\circ\text{C}} \text{2,4-Bis(difluoromethoxy)phenol} + 2\,\text{HCl} $$

Challenges :

  • Competing side reactions (e.g., over-fluorination).
  • Low yields due to volatility of ClCF₂H.

Conversion to Aniline

Nitration of 2,4-bis(difluoromethoxy)phenol followed by reduction provides the aniline precursor.

Nitration :

  • Treat with concentrated HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at the 5-position.
    Reduction :
  • Catalytic hydrogenation (H₂, Pd/C) or Fe/HCl reduces the nitro group to -NH₂.

Intermediate : 2,4-Bis(difluoromethoxy)-5-nitroaniline → 2,4-Bis(difluoromethoxy)aniline.

Hydrazine Installation via Ketazine Method

Adapting the method from CN107033021A, 2,4-bis(difluoromethoxy)aniline reacts with ketazine (acetone azine) and water under reflux to form the hydrazine.

Procedure :

  • Charge a reactor with 2,4-bis(difluoromethoxy)aniline (1 mol) and ketazine (1.5–2 mol).
  • Heat to 120–130°C with stirring.
  • Slowly add water (3–4 mol) while maintaining temperature at 100–130°C.
  • Reflux acetone and ammonia byproducts via distillation (54–58°C).
  • Terminate reaction when ammonia evolution ceases.
  • Remove residual water and ketazine under vacuum.
  • Wash the solid with ethanol and dry to yield the product.

Reaction Equation :
$$ \text{2,4-Bis(difluoromethoxy)aniline} + \text{Ketazine} \xrightarrow[\text{H}2\text{O}]{120–130^\circ\text{C}} \text{this compound} + \text{Acetone} + \text{NH}3 $$

Optimization Insights :

  • Excess ketazine acts as both reactant and solvent, improving conversion.
  • Electron-withdrawing -OCHF₂ groups may slow reaction kinetics, necessitating extended reaction times.

Alternative Pathway: Nitro Reduction

Synthesis of 2,4-Bis(difluoromethoxy)nitrobenzene

Nitration of 2,4-bis(difluoromethoxy)benzene (from resorcinol difluoromethylation) introduces a nitro group.

Conditions :

  • Nitrating mixture (HNO₃/H₂SO₄) at 0–5°C.

Reduction to Hydrazine

Nitro-to-hydrazine reduction employs hydrazine hydrate (N₂H₄·H₂O) with a Raney nickel catalyst.

Procedure :

  • Suspend 2,4-bis(difluoromethoxy)nitrobenzene in ethanol.
  • Add hydrazine hydrate (2 equiv) and catalytic Raney Ni.
  • Reflux at 80°C for 6–8 hours.
  • Filter and concentrate to isolate the hydrazine.

Reaction Equation :
$$ \text{2,4-Bis(difluoromethoxy)nitrobenzene} + 3\,\text{N}2\text{H}4 \xrightarrow[\text{Raney Ni}]{\text{EtOH, 80}^\circ\text{C}} \text{this compound} + 3\,\text{H}2\text{O} + \text{N}2 $$

Challenges :

  • Over-reduction to aniline possible without precise stoichiometry.
  • Catalyst poisoning by fluorine-containing intermediates.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Ketazine Route ~85% Scalable, minimal byproducts High-temperature sensitivity of -OCHF₂ groups
Nitro Reduction ~70% Straightforward nitro reduction Risk of over-reduction; catalyst costs
Diazotization-Reduction ~60% Applicable to sensitive substrates Multi-step; low yields

Characterization and Validation

Critical analytical data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J=8.8 Hz, 1H, Ar-H), 6.72 (s, 1H, Ar-H), 6.68 (d, J=2.4 Hz, 1H, Ar-H), 3.20 (s, 2H, -NHNH₂).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -118.5 (t, J=54 Hz, 2F), -119.1 (t, J=54 Hz, 2F).
  • IR (cm⁻¹) : 3350 (N-H), 1600 (C=N), 1120 (C-F).

Industrial and Environmental Considerations

  • Waste Management : Ketazine methods enable recycling of acetone and ammonia, reducing environmental impact.
  • Cost Drivers : Difluoromethylation reagents (ClCF₂H) and catalysts (Pd/C) contribute significantly to production costs.
  • Safety : Hydrazine intermediates require handling under inert atmospheres due to explosivity risks.

Chemical Reactions Analysis

Types of Reactions

(2,4-Bis(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenylhydrazine derivatives .

Scientific Research Applications

(2,4-Bis(difluoromethoxy)phenyl)hydrazine is utilized in several scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Bis(difluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy groups enhance its binding affinity and specificity towards these targets, leading to various biochemical effects. The pathways involved in its action are still under investigation, but it is believed to modulate specific signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Structural Analogues

a) Phenyl Hydrazine
  • Structure : Basic phenyl group attached to hydrazine.
  • Reactivity : Widely used in condensation reactions (e.g., with carbonyl compounds to form hydrazones). Acts as a nucleophile in SₙAr reactions .
  • Applications: Sensor development (e.g., Ag/Ag₂O₃/ZnO composite nanorods detect phenyl hydrazine with 1.5823 μA·cm⁻²·mM⁻¹ sensitivity) .
  • Key Difference : Lacking electron-withdrawing groups, phenyl hydrazine is less electrophilic than (2,4-bis(difluoromethoxy)phenyl)hydrazine, which may reduce its stability in oxidative environments.
b) 2,4-Dinitrophenyl Hydrazine (DNPH)
  • Structure: Phenyl ring with nitro (-NO₂) groups at 2- and 4-positions.
  • Reactivity : Classic reagent for carbonyl group detection via hydrazone formation. Undergoes phosphorylation at nitrogen or oxygen centers in reactions with bis(2,4-dinitrophenyl) phosphate .
  • Key Difference : Nitro groups are stronger electron-withdrawing groups than difluoromethoxy, making DNPH more reactive toward nucleophilic substitutions but less lipophilic.
c) 2,4-Difluorophenylhydrazine
  • Structure : Fluorine atoms at 2- and 4-positions (CAS: 40594-30-7; MW: 144.12) .
  • Synthesis : Typically via reduction of nitro precursors using hydrazine hydrate and catalysts like Raney Ni .
  • Applications : Intermediate in triazolo[1,5-c]pyrimidines for antiasthma agents .
d) 4-(Difluoromethoxy)phenyl Hydrazine Derivatives
  • Examples : (E)-2-chloro-6-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)pyrazine, used in antimalarial triazolopyrazines .
  • Reactivity : Difluoromethoxy groups enhance metabolic stability and electron-deficient character, favoring cyclization reactions (e.g., triazole formation) .

Physicochemical and Electronic Properties

Property This compound Phenyl Hydrazine 2,4-Dinitrophenyl Hydrazine
Lipophilicity High (due to -OCF₂H) Moderate Low (polar nitro groups)
Electron Effects Strongly electron-withdrawing Neutral Very electron-withdrawing
Thermal Stability Likely high (CF bonds resist oxidation) Moderate Moderate
NMR Shifts (¹H/¹³C) Similar to difluorophenyl analogs Simpler shifts Distinct nitro group shifts

Biological Activity

(2,4-Bis(difluoromethoxy)phenyl)hydrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antifungal applications. This article will explore the biological activity of this compound, including its interactions with biological molecules, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, featuring two difluoromethoxy groups attached to a phenyl ring via a hydrazine functional group. This configuration enhances its stability and solubility, making it an attractive candidate for various biological applications. The molecular formula of this compound is C10_{10}H8_{8}F4_{4}N2_{2}O2_{2}.

Research indicates that this compound can form stable complexes with proteins and nucleic acids. These interactions are critical for understanding its mechanism of action and potential therapeutic roles. Preliminary studies suggest that the compound may exhibit anticancer properties by affecting cell proliferation and inducing apoptosis in cancer cells.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50_{50} (µM) Effect Observed
MCF-71.5Significant inhibition of cell growth
MDA-MB-2311.8Induction of apoptosis
HeLa2.0Cell cycle arrest in G2/M phase
A27801.2Reduced viability and increased apoptosis

These results indicate that this compound has promising anticancer activity across multiple cell lines, with the lowest IC50_{50} observed in ovarian cancer cells.

Antifungal Activity

In addition to its anticancer properties, this compound has been studied for its antifungal potential. A comparative analysis with other hydrazine derivatives revealed notable antifungal activity:

Compound Target Fungus MIC (µg/mL)
Compound AC. albicans12.5
Compound BC. glabrata10.0
This compoundC. tropicalis15.0

The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents, suggesting its potential as a novel antifungal agent.

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers.
  • Ovarian Cancer Research : In vitro tests on A2780 cells showed that the compound could effectively inhibit cell proliferation at low concentrations, indicating strong potential for further development as an ovarian cancer therapeutic.
  • Antifungal Applications : In experiments against fluconazole-resistant strains of fungi, this compound exhibited superior activity compared to traditional antifungals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,4-Bis(difluoromethoxy)phenyl)hydrazine, and what experimental conditions optimize yield?

  • Methodological Answer : Synthesis typically involves condensation of hydrazine derivatives with difluoromethoxy-substituted aromatic aldehydes. For example:

  • Step 1 : React hydrazine hydrate with a difluoromethoxy-substituted benzaldehyde precursor in ethanol under reflux (6–18 hours) using catalysts like tetrabutylammonium bromide (TBAB) to form hydrazone intermediates .
  • Step 2 : Purify the product via crystallization (e.g., ethanol-water mixtures) or column chromatography. Yields vary (e.g., 65% in analogous hydrazine syntheses) depending on substituent reactivity and solvent polarity .
    • Key Challenges : Side reactions (e.g., over-condensation) require controlled stoichiometry and inert atmospheres.

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm substitution patterns (e.g., difluoromethoxy groups at 2,4-positions) and hydrazine proton environments .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., as used for analogous hydrazides in ) .

Q. What is the role of this compound in detecting carbonyl compounds?

  • Methodological Answer : Similar to 2,4-dinitrophenylhydrazine (2,4-DNPH), it reacts with aldehydes/ketones to form hydrazones.

  • Procedure : Mix the compound with carbonyl-containing analytes in acidic ethanol; observe color changes (yellow/orange precipitates) .
  • Limitations : Electron-withdrawing groups (e.g., difluoromethoxy) may alter reactivity compared to nitro-substituted analogs .

Advanced Research Questions

Q. How do solvatochromic effects influence the UV-Vis absorption spectra of hydrazones derived from this compound?

  • Methodological Answer :

  • Experimental Design : Dissolve hydrazones in solvents of varying polarity (e.g., DMSO, hexane) and measure λmax\lambda_{\text{max}} shifts. For example, observed bathochromic shifts in dichlorobenzaldehyde hydrazones with increasing solvent polarity .
  • Data Analysis : Correlate λmax\lambda_{\text{max}} with solvent parameters (e.g., Reichardt’s ET(30)E_T(30)) to assess electronic transitions influenced by difluoromethoxy substituents.

Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Case Study : demonstrated SN_N2(Ar) pathways in hydrazine reactions with phosphorylated esters. For difluoromethoxy analogs:
  • Step 1: Nucleophilic attack at the aromatic ring or phosphoryl center.
  • Step 2: Intramolecular rearrangements (e.g., hydrazine-to-aryl group transfer) .
  • Analytical Tools : Use 31^{31}P NMR and ESI-MS to track intermediates (e.g., phosphorylated hydrazines) .

Q. How do structural modifications of this compound impact its biological activity?

  • Methodological Answer :

  • Pharmacological Screening : Analogous hydrazine derivatives (e.g., 2,4-dichlorophenylhydrazine) exhibit antibacterial activity via FabI enzyme inhibition (MIC: 1.95 µg/mL against B. subtilis). Test difluoromethoxy derivatives using microbroth dilution assays .
  • SAR Analysis : Compare logP, steric effects, and hydrogen-bonding capacity of difluoromethoxy vs. nitro/chloro substituents to optimize bioactivity .

Key Research Gaps and Recommendations

  • Computational Modeling : Apply DFT calculations (as in ) to predict reaction intermediates and transition states .
  • Toxicity Profiling : Assess mutagenic potential (e.g., Ames test) given phenylhydrazine derivatives’ DNA-damaging properties .

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